Ester Group Impact on Antiproliferative Activity in Hepatic Cancer Cells
In a series of 1,2,4-triazole derivatives containing an acetamido carboxylic acid skeleton, the ethyl ester analog (3b) exhibited significantly attenuated antiproliferative activity compared to the methyl (3a) and allyl (3c) esters against HepG2 and Hep3B liver cancer cell lines [1]. This demonstrates that the ester moiety is a critical selectivity determinant, with the ethyl ester conferring a distinct pharmacological profile.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Ethyl ester (3b): HepG2 IC50 = 40.97 ± 2.4 μM, Hep3B IC50 = 17.94 ± 1.05 μM |
| Comparator Or Baseline | Methyl ester (3a): HepG2 IC50 = 8.83 ± 0.52 μM, Hep3B IC50 = 3.87 ± 0.23 μM; Allyl ester (3c): HepG2 IC50 = 4.72 ± 0.28 μM, Hep3B IC50 = 2.88 ± 0.17 μM |
| Quantified Difference | Ethyl ester is ~4.6-fold less potent than methyl ester and ~8.7-fold less potent than allyl ester in HepG2 cells. |
| Conditions | HepG2 and Hep3B human liver cancer cell lines; MTT assay; 48 h incubation. Doxorubicin used as positive control (HepG2 IC50 = 1.99 ± 0.12 μM, Hep3B IC50 = 7.21 ± 0.42 μM). |
Why This Matters
This data positions the ethyl ester as a low-activity control or a starting scaffold for prodrug design, where the ester is intended to be hydrolyzed in vivo, making it a rational procurement choice for SAR studies focused on metabolic activation.
- [1] Mustafa, M. et al. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorg. Med. Chem. Lett. 2021, 40, 127965. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8459745/ View Source
